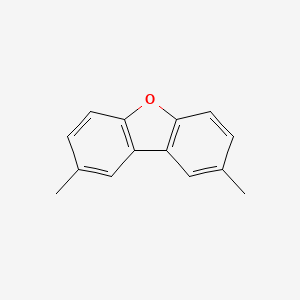
2,8-Dimethyldibenzofuran
カタログ番号 B8298867
分子量: 196.24 g/mol
InChIキー: UQWZLNDZKILIMK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US04042603
Procedure details


This example was carried out under the same conditions as in Example 1 except that 15.0 g of 4,4'-dimethyldiphenyl ether, 0.038 g (0.15 m. mole) of palladium propionate, 0.015 g (0.15 m. mole) of acetylacetone and 5 ml of ethylene glycol diacetate were employed. As a result, 2.78 g (14 m. moles) of 2,8-dimethyldibenzofuran and 0.78 g (2.0 m. moles) of the dimer also obtained.




Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:9]2[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=2)=[CH:4][CH:3]=1.C(CC(=O)C)(=O)C.C(OCCOC(=O)C)(=O)C>C([O-])(=O)CC.[Pd+2].C([O-])(=O)CC>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]2[O:8][C:9]3[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][C:10]=3[C:6]=2[CH:7]=1 |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(C=C1)OC2=CC=C(C=C2)C
|
Step Two
|
Name
|
|
|
Quantity
|
0.015 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)CC(C)=O
|
Step Three
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCCOC(C)=O
|
Step Four
|
Name
|
|
|
Quantity
|
0.038 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(CC)(=O)[O-].[Pd+2].C(CC)(=O)[O-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC2=C(OC3=C2C=C(C=C3)C)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.78 g | |
| YIELD: CALCULATEDPERCENTYIELD | 18.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
